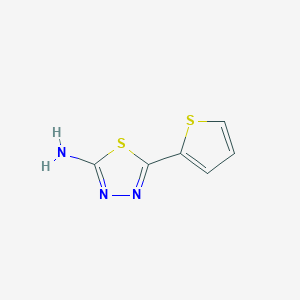

2-Amino-5-(2-thienyl)-1,3,4-thiadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-2-yl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S2/c7-6-9-8-5(11-6)4-2-1-3-10-4/h1-3H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADKTCVAPDOGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349391 | |

| Record name | 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4683-00-5 | |

| Record name | 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Amino-5-(2-thienyl)-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-5-(2-thienyl)-1,3,4-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry. This document details the experimental protocols for its synthesis, presents its key characterization data in a structured format, and visualizes the synthetic workflow. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties, making its derivatives, such as the title compound, valuable targets for drug discovery and development programs.

Core Compound Properties

| Property | Value |

| IUPAC Name | 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine |

| CAS Number | 4683-00-5 |

| Molecular Formula | C₆H₅N₃S₂ |

| Molecular Weight | 183.25 g/mol |

| Melting Point | 205-207°C[1] |

| Appearance | White to off-white powder |

Synthesis of this compound

The primary and most direct route for the synthesis of this compound involves the cyclization of 2-thiophenecarboxylic acid with thiosemicarbazide.[2] This reaction is typically facilitated by a dehydrating agent or a condensing agent to promote the formation of the thiadiazole ring. Several methods have been reported for analogous compounds, employing reagents such as phosphorus oxychloride, polyphosphoric acid, or phosphorus pentachloride.

Experimental Protocol: One-Pot Synthesis using a Condensing Agent

This protocol outlines a general and effective one-pot method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, adapted for the specific synthesis of the title compound.

Materials:

-

2-Thiophenecarboxylic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or Polyphosphate Ester (PPE)

-

Appropriate solvent (e.g., dry pyridine, chloroform)

-

Sodium bicarbonate solution (saturated) or ammonia solution

-

Ethanol (for recrystallization)

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of 2-thiophenecarboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is prepared.

-

Addition of Condensing Agent: A suitable condensing agent, such as phosphorus oxychloride (a slight excess) or polyphosphate ester, is cautiously added to the reaction mixture. The reaction is typically performed in a suitable solvent and may require cooling in an ice bath during the addition of the condensing agent.

-

Reaction Progression: The reaction mixture is then heated under reflux for a specified period, typically ranging from 2 to 10 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice.

-

Neutralization: The acidic mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution or an ammonia solution until the pH is approximately 7-8.

-

Isolation of Crude Product: The precipitated solid product is collected by vacuum filtration and washed thoroughly with water.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Characterization Data

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques. The expected data, based on the analysis of closely related compounds, are summarized below.

Physicochemical and Spectroscopic Data

| Parameter | Data |

| Yield | Moderate to good yields are typically reported for this class of reaction. |

| FT-IR (KBr, cm⁻¹) | ν(N-H): ~3300-3100 (asymmetric and symmetric stretching of the amino group), ν(C=N): ~1620 (stretching of the thiadiazole ring), ν(C-S-C): characteristic bands for the thiadiazole ring. |

| ¹H-NMR (DMSO-d₆, δ ppm) | Signals corresponding to the protons of the thiophene ring (typically in the aromatic region, ~7.0-8.0 ppm) and a broad singlet for the amino protons (~7.0-7.5 ppm). |

| ¹³C-NMR (DMSO-d₆, δ ppm) | Resonances for the two carbons of the thiadiazole ring and the four carbons of the thiophene ring. |

| Mass Spectrometry (m/z) | [M]⁺ peak at approximately 183, corresponding to the molecular weight of the compound. |

Visualized Experimental Workflow & Logical Relationships

To further clarify the synthesis and its significance, the following diagrams illustrate the experimental workflow and the logical relationship between the 1,3,4-thiadiazole core and its biological activities.

This technical guide serves as a foundational resource for professionals engaged in the synthesis and study of novel heterocyclic compounds for pharmaceutical applications. The provided protocols and data are intended to facilitate the efficient synthesis and accurate characterization of this compound, thereby supporting further research into its potential therapeutic applications.

References

Crystal Structure Analysis of 2-Amino-5-(2-thienyl)-1,3,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-Amino-5-(2-thienyl)-1,3,4-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available at the time of this publication, this document outlines the necessary experimental protocols for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. Furthermore, it presents a comparative analysis of crystallographic data from closely related 2-amino-1,3,4-thiadiazole derivatives to predict and understand the potential structural features of the title compound. This guide serves as a valuable resource for researchers engaged in the structural elucidation and development of novel thiadiazole-based therapeutic agents.

Introduction

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The 2-amino-5-substituted-1,3,4-thiadiazole series, in particular, has been the focus of extensive research due to the synthetic accessibility and the potential for diverse functionalization.[2][4] The incorporation of a thienyl group at the 5-position is of particular interest, as thiophene-containing compounds are known to possess significant biological activity.

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its interaction with biological targets and, consequently, its therapeutic efficacy. Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state structure of a molecule, providing precise information on bond lengths, bond angles, and intermolecular interactions.[5][6] This guide details the methodologies required for such an analysis of this compound and provides a framework for the interpretation of its potential crystal structure based on known analogues.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide.[4][7][8]

Materials:

-

2-Thiophenecarboxylic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or Polyphosphate ester (PPE)[4]

-

Dry reaction vessel

-

Alkaline solution (e.g., aqueous sodium bicarbonate)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a dry reaction vessel, combine 1 molar equivalent of 2-thiophenecarboxylic acid and 1 to 1.2 molar equivalents of thiosemicarbazide.

-

Slowly add 1 to 1.2 molar equivalents of the cyclizing agent (e.g., POCl₃ or PPE) while maintaining the temperature as specified by the chosen literature method.[4]

-

Allow the reaction to proceed at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture by the careful addition of an alkaline solution until the pH is approximately 8.

-

Collect the resulting precipitate by filtration and wash with cold water.

-

Dry the crude product and purify by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Crystal Growth

The growth of single crystals suitable for X-ray diffraction is a critical step that often requires optimization.[9][10] Slow evaporation and vapor diffusion are common and effective techniques for small organic molecules.[9][11]

Protocol: Slow Evaporation

-

Prepare a saturated or near-saturated solution of purified this compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) in a clean vial.[12][13]

-

Filter the solution to remove any particulate matter.

-

Cover the vial with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[10]

-

Monitor the vial for the formation of single crystals.

Single-Crystal X-ray Diffraction Analysis

This protocol outlines the general steps for determining the crystal structure of a small molecule.[5][6]

Procedure:

-

Crystal Mounting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A preliminary screening is performed to assess the crystal quality and to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Reduction: The collected raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Data Presentation: A Comparative Analysis

As the specific crystallographic data for this compound is not available, this section presents data for structurally related compounds to provide a basis for comparison.

Table 1: Comparative Crystallographic Data of 2-Amino-5-substituted-1,3,4-thiadiazoles

| Compound/Substituent | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

| -phenyl | C₈H₇N₃S | Monoclinic | P2₁/c | 10.34 | 5.76 | 14.12 | 102.3 | 4 | [14] |

| -methyl | C₃H₅N₃S | Monoclinic | P2₁/n | 7.94 | 8.45 | 9.02 | 113.8 | 4 | [15] |

| -ethyl | C₄H₇N₃S | Orthorhombic | Pbca | 7.89 | 12.01 | 13.98 | 90 | 8 | [15] |

| -mercapto | C₂H₃N₃S₂ | Monoclinic | P2₁/c | 8.21 | 5.86 | 11.51 | 107.8 | 4 | [16] |

Table 2: Selected Bond Lengths (Å) and Angles (°) for 2-Amino-5-phenyl-1,3,4-thiadiazole

| Bond/Angle | Length (Å) / Angle (°) |

| S1-C2 | 1.74 |

| S1-C5 | 1.75 |

| N3-N4 | 1.38 |

| N3-C2 | 1.31 |

| N4-C5 | 1.32 |

| C5-C6 (phenyl) | 1.47 |

| C2-N(amino) | 1.34 |

| C5-S1-C2 | 86.5 |

| N4-N3-C2 | 114.2 |

| N3-N4-C5 | 113.9 |

| S1-C5-N4 | 112.7 |

| S1-C2-N3 | 112.7 |

Data extracted from the crystallographic information file for 2-Amino-5-phenyl-1,3,4-thiadiazole.[14]

Based on this comparative data, it is anticipated that this compound will exhibit similar bond lengths and angles within the thiadiazole ring. The key structural questions to be answered by a crystal structure determination would be the conformation of the thienyl ring relative to the thiadiazole ring and the nature of the intermolecular interactions.

Mandatory Visualizations

Experimental and Analytical Workflow

The following diagram illustrates the workflow from synthesis to the final structural analysis of this compound.

Logical Relationship in Drug Discovery

The structural information obtained from the crystal analysis is pivotal in the drug discovery and development process for heterocyclic compounds.[17][18][19][20][21]

Conclusion

This technical guide has outlined the essential methodologies for the complete crystal structure analysis of this compound. While the definitive structure remains to be determined, the provided protocols for synthesis, crystallization, and X-ray diffraction, combined with comparative data from related molecules, offer a robust framework for researchers. The elucidation of this crystal structure will be invaluable for understanding its chemical properties and for guiding the rational design of new, more effective 1,3,4-thiadiazole-based therapeutic agents.

References

- 1. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. jocpr.com [jocpr.com]

- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.muohio.edu [chemistry.muohio.edu]

- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 12. How To [chem.rochester.edu]

- 13. benchchem.com [benchchem.com]

- 14. 2-Amino-5-phenyl-1,3,4-thiadiazole | C8H7N3S | CID 219408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 2-Amino-5-mercapto-1,3,4-thiadiazole | C2H3N3S2 | CID 2723847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. rroij.com [rroij.com]

- 18. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Quantum-Chemical Analysis of 2-Amino-5-(2-thienyl)-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed framework for the quantum-chemical investigation of 2-Amino-5-(2-thienyl)-1,3,4-thiadiazole, a molecule of significant interest in medicinal chemistry. Due to a lack of specific published computational studies on this particular derivative, this document outlines a comprehensive theoretical protocol based on established methodologies for analogous 2-amino-1,3,4-thiadiazole compounds. This guide is intended to serve as a foundational resource for researchers seeking to explore its molecular properties, reactivity, and potential as a drug candidate.

Introduction

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a 2-amino group and a 5-(2-thienyl) substituent is expected to modulate the electronic and steric properties of the thiadiazole ring, potentially leading to enhanced biological efficacy. Quantum-chemical calculations offer a powerful, non-experimental approach to understanding the intrinsic properties of this molecule, providing insights that can guide further drug design and development efforts.

This guide details the theoretical background, computational methodologies, and expected outcomes of a thorough quantum-chemical analysis of this compound.

Theoretical and Computational Methodology

The recommended theoretical framework for studying this molecule is Density Functional Theory (DFT), which has been successfully applied to a wide range of similar heterocyclic systems.

Software and Hardware

All calculations can be performed using the Gaussian suite of programs (e.g., Gaussian 16) on a high-performance computing cluster.

Molecular Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is crucial for obtaining a stable, low-energy conformation from which all other properties are calculated.

Protocol:

-

Construct the initial 3D structure of the molecule using a molecular builder such as GaussView.

-

Perform a full geometry optimization without any symmetry constraints.

-

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a suitable choice for the DFT method, as it provides a good balance between accuracy and computational cost for organic molecules.

-

A Pople-style basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on heteroatoms, and polarization functions (d,p) are necessary for describing the bonding in a flexible manner.

-

To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies will verify that the structure is a true minimum.

Figure 1: A typical workflow for the quantum-chemical analysis of this compound.

Key Quantum-Chemical Analyses and Expected Data

Following a successful geometry optimization, a series of analyses can be performed to elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule.

Molecular Geometry

The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) provide fundamental information about the molecule's 3D structure. These theoretical values can be compared with experimental data from X-ray crystallography if available for this or similar compounds.

Data Presentation:

| Bond Lengths (Å) | Calculated | Bond Angles (°) ** | Calculated | Dihedral Angles (°) ** | Calculated |

| C-S (Thiadiazole) | Value | S-C-N (Thiadiazole) | Value | C-S-C-N (Thiadiazole) | Value |

| C=N (Thiadiazole) | Value | C-N-N (Thiadiazole) | Value | N-N-C-S (Thiadiazole) | Value |

| N-N (Thiadiazole) | Value | C-S-C (Thiophene) | Value | C-C-C-C (Thiophene) | Value |

| C-N (Amino) | Value | C-C-S (Thiophene) | Value | S-C-C-C (Thiophene) | Value |

| C-C (Thienyl-Thiadiazole) | Value | C-C-N (Amino) | Value | C-C-N-H (Amino) | Value |

Table 1: Hypothetical table of calculated geometric parameters for this compound.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO energy is related to the ability to donate an electron, while the LUMO energy is related to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.

Data Presentation:

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Energy Gap (ΔE) | Value |

Table 2: Hypothetical table of calculated frontier molecular orbital energies.

Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying the regions that are most susceptible to electrophilic and nucleophilic attack. The MEP is typically plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Figure 2: Conceptual representation of a Molecular Electrostatic Potential (MEP) map.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the investigation of charge transfer, hyperconjugative interactions, and the delocalization of electron density.

Data Presentation:

| Interaction | Stabilization Energy (kcal/mol) |

| LP(N) -> σ(C-S) | Value |

| LP(S) -> σ(C-N) | Value |

| π(C=N) -> π(C-S) | Value |

| π(Thiophene) -> π(Thiadiazole) | Value |

Table 3: Hypothetical table of selected NBO analysis results showing key electronic interactions.

Vibrational Analysis

The calculated vibrational frequencies and their corresponding infrared (IR) and Raman intensities can be used to predict the vibrational spectrum of the molecule. This theoretical spectrum can be a valuable tool for interpreting experimental spectroscopic data. It is common practice to scale the calculated frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors in the calculations.

Data Presentation:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| N-H stretch (amino) | Value | Value | Value | Value |

| C-H stretch (thienyl) | Value | Value | Value | Value |

| C=N stretch (thiadiazole) | Value | Value | Value | Value |

| C-S stretch (thiadiazole) | Value | Value | Value | Value |

| C-S stretch (thiophene) | Value | Value | Value | Value |

| Ring breathing modes | Value | Value | Value | Value |

Table 4: Hypothetical table of calculated vibrational frequencies and intensities.

Conclusion

This technical guide outlines a robust and comprehensive computational strategy for the in-depth quantum-chemical characterization of this compound. By following the detailed methodologies for geometry optimization, electronic structure analysis, and vibrational spectroscopy, researchers can gain valuable insights into the fundamental properties of this promising molecule. The data generated from these calculations will provide a strong theoretical foundation for understanding its reactivity, guiding synthetic modifications, and ultimately accelerating its development as a potential therapeutic agent. This guide serves as a starting point for future computational and experimental investigations into this important class of heterocyclic compounds.

Tautomeric Forms of 2-Amino-5-substituted-1,3,4-thiadiazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 2-amino-5-substituted-1,3,4-thiadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] The versatile biological activities of these compounds, including antimicrobial, anticancer, and anti-inflammatory properties, are intrinsically linked to their structural and electronic characteristics, in which tautomerism plays a pivotal role.[2][3][4] This guide delves into the structural analysis, spectroscopic characterization, and computational evaluation of the predominant tautomeric forms, offering detailed experimental protocols and quantitative data to aid in further research and development.

Introduction to Tautomerism in 2-Amino-1,3,4-thiadiazoles

2-Amino-5-substituted-1,3,4-thiadiazoles can theoretically exist in several tautomeric forms, primarily the amino and imino forms. The equilibrium between these forms is crucial as it influences the molecule's polarity, hydrogen bonding capability, and ultimately its interaction with biological targets.

-

Amino Tautomer: The exocyclic nitrogen is an amino group (-NH₂).

-

Imino Tautomers: The proton from the exocyclic amino group migrates to one of the ring nitrogen atoms, forming an imino group (=NH). This can result in two possible imino forms.

Extensive computational studies, primarily using Density Functional Theory (DFT), have consistently shown that the amino tautomer is the most stable form for a variety of 5-substituted 2-amino-1,3,4-thiadiazoles.[5] This preference is generally maintained regardless of the solvent or the electronic nature of the substituent at the 5-position.[5]

Structural Elucidation of Tautomeric Forms

The definitive determination of the dominant tautomeric form in the solid state is achieved through X-ray crystallography. Spectroscopic methods, in conjunction with computational chemistry, are employed to characterize the tautomers in solution.

X-ray Crystallography

X-ray diffraction studies on single crystals of 2-amino-5-substituted-1,3,4-thiadiazoles provide unambiguous evidence for the prevalence of the amino tautomer in the solid state. Key structural parameters, such as bond lengths, can differentiate between the amino and imino forms.

Table 1: Selected Bond Lengths (Å) from X-ray Crystallography of 2-Amino-5-alkyl-1,3,4-thiadiazoles

| Bond | 2-Amino-5-methyl-1,3,4-thiadiazole | 2-Amino-5-ethyl-1,3,4-thiadiazole |

| C2-N(amino) | 1.333 | 1.331 |

| C2=N3 | 1.309 | 1.311 |

| N3-N4 | 1.373 | 1.371 |

| N4=C5 | 1.300 | 1.302 |

| C5-S1 | 1.748 | 1.750 |

| S1-C2 | 1.747 | 1.749 |

Data compiled from crystallographic information for 2-amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole.[6]

The C2-N(amino) bond length of approximately 1.33 Å is indicative of a single bond with some double bond character due to resonance, consistent with an exocyclic amino group rather than an imino group.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for studying tautomerism in solution. The chemical shifts of protons and carbons are sensitive to the electronic environment, allowing for the differentiation of tautomeric forms.

In the ¹H NMR spectra of 2-amino-5-substituted-1,3,4-thiadiazoles, the protons of the exocyclic amino group typically appear as a broad singlet. The position of this signal can be influenced by the solvent and the substituent at the 5-position.

Table 2: Characteristic ¹H NMR Chemical Shifts (ppm) in DMSO-d₆

| Compound | Substituent (R) | -NH₂ Signal | Other Key Signals |

| 2-Amino-1,3,4-thiadiazole | -H | ~7.2 (s, 2H) | 8.5 (s, 1H, H-5) |

| 2-Amino-5-methyl-1,3,4-thiadiazole | -CH₃ | ~7.1 (s, 2H) | 2.4 (s, 3H, -CH₃) |

| 2-Amino-5-phenyl-1,3,4-thiadiazole | -C₆H₅ | ~7.5 (s, 2H) | 7.4-7.8 (m, 5H, Ar-H) |

Note: Chemical shifts are approximate and can vary based on concentration and specific experimental conditions.

The ¹³C NMR chemical shifts of the ring carbons, particularly C2 and C5, are also diagnostic of the tautomeric form.

Table 3: Characteristic ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆

| Compound | Substituent (R) | C2 | C5 |

| 2-Amino-1,3,4-thiadiazole | -H | ~168 | ~145 |

| 2-Amino-5-methyl-1,3,4-thiadiazole | -CH₃ | ~167 | ~155 |

| 2-Amino-5-(p-tolyl)-1,3,4-thiadiazole | -C₆H₄-CH₃ | ~168 | ~158 |

Data is indicative and sourced from various spectroscopic studies.[7][8][9]

Computational Analysis of Tautomeric Stability

Computational chemistry, particularly DFT, plays a crucial role in understanding the relative stabilities of tautomers and the energy barriers for their interconversion.

Relative Energies of Tautomers

Calculations consistently predict that the amino tautomer (A) is significantly more stable than the imino tautomers (B and C). The energy difference is typically in the range of several kcal/mol, making the amino form the overwhelmingly predominant species at equilibrium.[5] For instance, in the case of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the energy barrier for the conversion between the amino and imino tautomers has been calculated, indicating the high stability of the amino form.[10]

Table 4: Calculated Relative Energies of Tautomers for 2-Amino-1,3,4-thiadiazole

| Tautomer | Structure | Relative Energy (kcal/mol) |

| Amino (A) | 2-amino-1,3,4-thiadiazole | 0.00 |

| Imino (B) | 2(3H)-imino-1,3,4-thiadiazole | > 5.0 |

| Imino (C) | 2(5H)-imino-1,3,4-thiadiazole | > 5.0 |

Values are generalized from DFT studies. The exact energy difference depends on the level of theory and basis set used.[5]

The following diagram illustrates the tautomeric equilibrium, highlighting the energetic favorability of the amino form.

Caption: Tautomeric equilibrium of 2-amino-1,3,4-thiadiazole.

Experimental Protocols

Reproducibility is key in scientific research. This section provides generalized protocols for the synthesis and analysis of 2-amino-5-substituted-1,3,4-thiadiazoles.

General Synthesis Protocol

A common method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative.[3][11][12]

References

- 1. researchgate.net [researchgate.net]

- 2. cyberleninka.ru [cyberleninka.ru]

- 3. Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]

Physicochemical Properties of 2-Amino-5-(2-thienyl)-1,3,4-thiadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-5-(2-thienyl)-1,3,4-thiadiazole and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Understanding the physicochemical characteristics of these molecules is paramount for optimizing their absorption, distribution, metabolism, and excretion (ADME) profiles, thereby facilitating the development of potent and effective therapeutic agents.

Core Physicochemical Data

The following table summarizes key physicochemical parameters for this compound and a selection of its derivatives. These properties are crucial for predicting the behavior of these compounds in biological systems.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | LogP (Predicted) | Water Solubility (Predicted) |

| This compound | C₆H₅N₃S₂ | 183.25 | 205-207[1] | 3.5 - 4.5 | 1.5 - 2.5 | Sparingly soluble |

| 2-Amino-5-phenyl-1,3,4-thiadiazole | C₈H₇N₃S | 177.23 | 223-227 | ~3.8 | 1.7 | Slightly soluble |

| 2-Amino-5-methyl-1,3,4-thiadiazole | C₃H₅N₃S | 115.16 | 188-191 (dec.) | ~3.9 | 0.0 - 1.0 | Sparingly soluble |

| 2-Amino-5-ethyl-1,3,4-thiadiazole | C₄H₇N₃S | 129.19 | Not Reported | ~3.9 | 0.5 - 1.5 | Slightly soluble |

| 2-Amino-5-(methylthio)-1,3,4-thiadiazole | C₃H₅N₃S₂ | 147.22 | 178-181[2] | Not Reported | Not Reported | Not Reported |

| 2-Amino-5-(ethylthio)-1,3,4-thiadiazole | C₄H₇N₃S₂ | 161.25 | 135-137[3] | Not Reported | Not Reported | Not Reported |

| 2-Amino-5-(2-chlorophenyl)-1,3,4-thiadiazole | C₈H₆ClN₃S | 219.67 | 100-102[4] | Not Reported | Not Reported | Soluble in some organic solvents[4] |

| 5-Amino-1,3,4-thiadiazole-2-thiol | C₂H₃N₃S₂ | 133.20 | 235 (dec.) | Not Reported | 0.3 | Insoluble in water |

Note: Predicted values are generated based on computational models and trends observed in analogous series. Experimental verification is recommended for precise values.

Experimental Protocols

This section details the methodologies for the synthesis of the core scaffold and the determination of key physicochemical properties.

Synthesis of this compound

A common and efficient method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide using a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride.

Materials:

-

2-Thiophenecarboxylic acid

-

Thiosemicarbazide

-

Polyphosphoric acid (PPA) or Phosphorus oxychloride (POCl₃)

-

Ammonium hydroxide solution (if using PPA) or appropriate base for neutralization

-

Water

-

Ethanol (for recrystallization)

-

Appropriate organic solvent (e.g., dioxane, chloroform)

Procedure (using Polyphosphoric Acid):

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine thiosemicarbazide and a stoichiometric equivalent of 2-thiophenecarboxylic acid.

-

Add polyphosphoric acid (typically 2-3 times the weight of the reactants) to the mixture.

-

Heat the reaction mixture with constant stirring to approximately 100-120°C for 1-3 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture into a beaker containing cold water or crushed ice.

-

Neutralize the acidic solution with a concentrated ammonium hydroxide solution to precipitate the crude product.

-

Collect the precipitate by filtration, wash thoroughly with water, and allow it to air dry.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure this compound.

Determination of Physicochemical Properties

1. Melting Point:

The melting point is determined using a standard melting point apparatus. A small amount of the purified crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

2. Octanol-Water Partition Coefficient (LogP):

The shake-flask method is a standard procedure for the experimental determination of LogP.

Procedure:

-

Prepare a biphasic system of n-octanol and water. The two solvents should be pre-saturated with each other by vigorous mixing followed by separation.

-

Dissolve a precisely weighed amount of the this compound derivative in one of the phases (usually the one in which it is more soluble).

-

Combine known volumes of the n-octanol and water phases in a sealed container.

-

Agitate the container at a constant temperature for a sufficient period (e.g., 24 hours) to allow for the partitioning of the compound to reach equilibrium.

-

After agitation, centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully collect aliquots from both the n-octanol and water layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

3. Aqueous Solubility:

The equilibrium solubility can be determined using the shake-flask method.

Procedure:

-

Add an excess amount of the solid compound to a known volume of purified water (or a specific buffer solution) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

-

After the equilibration period, separate the undissolved solid from the solution by centrifugation or filtration.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., UV-Vis spectroscopy, HPLC). This concentration represents the equilibrium solubility of the compound under the specified conditions.

Signaling Pathways and Mechanisms of Action

Derivatives of 2-amino-1,3,4-thiadiazole have been shown to exert their biological effects through various mechanisms, including enzyme inhibition and modulation of signaling pathways. The following diagrams illustrate some of the key reported mechanisms.

General synthesis workflow for this compound.

Inhibition of IMP Dehydrogenase by 2-amino-1,3,4-thiadiazole derivatives.

Some derivatives of 2-amino-1,3,4-thiadiazole have been identified as inhibitors of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanosine nucleotides.[5][6] By inhibiting IMPDH, these compounds can disrupt DNA and RNA synthesis, leading to a reduction in cell proliferation, which is a key mechanism for their anticancer activity.[6]

Inhibition of the ERK1/2 signaling pathway by a 2-amino-1,3,4-thiadiazole derivative.

Certain 2-amino-1,3,4-thiadiazole derivatives have been shown to inhibit the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[4] This pathway is crucial for transmitting signals from cell surface receptors to the nucleus, regulating processes such as cell proliferation, differentiation, and survival. Inhibition of ERK1/2 can lead to cell cycle arrest and the induction of apoptosis, contributing to the anticancer effects of these compounds.[4]

This technical guide serves as a foundational resource for researchers and drug development professionals working with this compound derivatives. The provided data and protocols are intended to facilitate further investigation and development of this promising class of compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of Thiadiazoles in Modern Drug Discovery: A Technical Guide to Biological Activity Screening

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Pharmacological Screening of Novel Thiadiazole Compounds.

The unique chemical architecture of the thiadiazole nucleus has positioned it as a privileged scaffold in medicinal chemistry, leading to a surge in the development of novel derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the screening methodologies used to evaluate the therapeutic potential of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a core resource, offering detailed experimental protocols, structured data presentation, and visual representations of key biological pathways to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Thiadiazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[1] The primary mechanism often involves the induction of apoptosis and cell cycle arrest.[1][2]

Data Presentation: In Vitro Anticancer Activity of Novel Thiadiazole Derivatives

The following table summarizes the cytotoxic effects of various thiadiazole compounds, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 2-(4-chlorophenyl)-5-(5-mercapto-1,3,4-thiadiazol-2-yl)phenol | MCF-7 (Breast) | 7.19 | [1] |

| 2 | N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MCF-7 (Breast) | 1.01 | [2] |

| 3 | 3-(2,3-dichlorophenyl)-[3][4][5]triazolo[3,4-b][3][5][6]thiadiazol-6-yl)fluorobenzonitrile | SiHa (Cervical) | 15.6 | [2] |

| 4 | 2-((4-aminophenyl)sulfonyl)-5-(naphthalen-2-yl)-1,3,4-thiadiazole | HCT-116 (Colon) | 3.2 | [1] |

| 5 | 5-(3,4,5-trimethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 6.6 | [7] |

| 6 | 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [8] |

| 7 | 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 23.29 | [8] |

Key Signaling Pathway: Intrinsic Apoptosis

A primary mechanism by which thiadiazole compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. The intrinsic pathway, often implicated, is triggered by cellular stress and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

Figure 1: Intrinsic Apoptosis Pathway initiated by Thiadiazole Compounds.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Thiadiazole compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiadiazole compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a negative control (untreated cells).

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Thiadiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10]

Data Presentation: In Vitro Antimicrobial Activity of Novel Thiadiazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiadiazole compounds against various microbial strains.

| Compound ID | Structure | Microbial Strain | MIC (µg/mL) | Reference |

| 8 | 5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine | S. aureus | 20 | [11] |

| 9 | 5-(4-fluorophenyl)-N-(pyrimidin-2-yl)-1,3,4-thiadiazol-2-amine | B. subtilis | 28 | [11] |

| 10 | 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | E. coli | 800 | [12] |

| 11 | 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | B. cereus | 800 | [12] |

| 12 | 2-(4-fluorophenyl)-5-((phenylthio)methyl)-1,3,4-thiadiazole | C. albicans | 32 | [11] |

| 13 | 2-(4-chlorophenyl)-5-((phenylthio)methyl)-1,3,4-thiadiazole | A. niger | 42 | [11] |

| 14 | 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazole | S. epidermidis | 31.25 | [9] |

Experimental Workflow: Antimicrobial Susceptibility Testing

The screening of novel compounds for antimicrobial activity typically follows a standardized workflow to determine their efficacy against various pathogens.

Figure 2: Workflow for Antimicrobial Activity Screening.

Experimental Protocol: Agar Well Diffusion Method

This method is widely used for the preliminary screening of antimicrobial activity.

Materials:

-

Petri plates

-

Mueller-Hinton Agar (MHA)

-

Bacterial or fungal strains

-

Sterile cotton swabs

-

Sterile cork borer (6-8 mm diameter)

-

Thiadiazole compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

Procedure:

-

Media Preparation: Prepare and sterilize MHA according to the manufacturer's instructions and pour it into sterile Petri plates.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Inoculation: Uniformly spread the microbial inoculum over the surface of the MHA plates using a sterile cotton swab.

-

Well Preparation: Aseptically punch wells of 6-8 mm diameter in the inoculated agar plates using a sterile cork borer.

-

Compound Loading: Add a defined volume (e.g., 50-100 µL) of the thiadiazole compound solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain thiadiazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[13][14]

Data Presentation: In Vivo Anti-inflammatory Activity of Novel Thiadiazole Derivatives

The following table summarizes the anti-inflammatory effects of selected thiadiazole compounds in the carrageenan-induced rat paw edema model.

| Compound ID | Structure | Dose (mg/kg) | Paw Edema Inhibition (%) at 4h | Reference |

| 5a | 2-(4-methoxyphenyl)-6-phenylimidazo[2,1-b][3][5][6]thiadiazole | 10 | 24.40 | [13] |

| 5b | 2-(4-chlorophenyl)-6-phenylimidazo[2,1-b][3][5][6]thiadiazole | 10 | 25.60 | [13] |

| 5c | 2,6-bis(4-chlorophenyl)imidazo[2,1-b][3][5][6]thiadiazole | 10 | 27.53 | [13] |

| 5h | 2-(4-bromophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][3][5][6]thiadiazole | 10 | 28.05 | [13] |

| 5j | 2-(4-fluorophenyl)-6-(4-nitrophenyl)imidazo[2,1-b][3][5][6]thiadiazole | 10 | 27.53 | [13] |

| Diclofenac | - | 10 | 26.96 | [13] |

Key Signaling Pathway: COX-2 Mediated Inflammation

Inflammatory stimuli trigger a signaling cascade that leads to the upregulation of COX-2, which in turn catalyzes the production of prostaglandins, key mediators of inflammation.

Figure 3: COX-2 Mediated Inflammatory Pathway and Inhibition by Thiadiazoles.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Thiadiazole compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Reference anti-inflammatory drug (e.g., diclofenac)

-

Plethysmometer

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment. Randomly divide the animals into groups (n=6 per group): control (vehicle), reference drug, and test compound groups (at various doses).

-

Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally 1 hour before the carrageenan injection. The control group receives only the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Conclusion

The diverse biological activities of novel thiadiazole compounds underscore their immense potential in the development of new therapeutic agents. This technical guide provides a foundational framework for researchers and drug development professionals to effectively screen and evaluate these promising molecules. The standardized protocols and organized data presentation are intended to streamline the research process and facilitate the identification of lead candidates for further preclinical and clinical development. The continued exploration of the thiadiazole scaffold is poised to yield a new generation of drugs to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. media.neliti.com [media.neliti.com]

- 12. researchgate.net [researchgate.net]

- 13. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Bioactive 5-Substituted 2-Amino-1,3,4-Thiadiazoles: A Technical Guide

The 2-amino-1,3,4-thiadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its wide spectrum of pharmacological activities. Derivatives substituted at the 5-position have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising bioactive compounds, tailored for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Bioactivity

The following tables summarize the quantitative biological data for various 5-substituted 2-amino-1,3,4-thiadiazole derivatives, facilitating a comparative analysis of their potency.

Table 1: Anticancer Activity of 5-Substituted 2-Amino-1,3,4-Thiadiazole Derivatives

| Compound ID | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 4-Chlorophenyl | HepG2 | 8.6 | [1] |

| 1b | 3-Methoxyphenyl | MCF-7 | 49.6 | [2] |

| 1c | 3-Methoxyphenyl | MDA-MB-231 | 53.4 | [2] |

| 1d | 2-(Benzenesulfonylmethyl)phenyl | LoVo | 2.44 | [3] |

| 1e | 2-(Benzenesulfonylmethyl)phenyl | MCF-7 | 23.29 | [3] |

| 1f | Imidazo[2,1-b][4][5][6]thiadiazole derivative | A549 | 0.78 - 90.0 | [7] |

| 1g | Pyridinium chloride derivative | MCF-7 | 2.32 - 8.35 | [7] |

| 1h | Pyridinium chloride derivative | HepG2 | 2.32 - 8.35 | [7] |

| 1i | Substituted Imidazo[2,1-b]-1,3,4-thiadiazole | A549 | 2.58 - 6.47 | [8] |

| 1j | Substituted Thiourea | A549 | 2.58 - 6.47 | [8] |

Table 2: Antimicrobial Activity of 5-Substituted 2-Amino-1,3,4-Thiadiazole Derivatives

| Compound ID | 5-Substituent | Microbial Strain | MIC (µg/mL) | Reference |

| 2a | Phenylamino derivative | Candida albicans | 36.3 | [9] |

| 2b | 2,4-Dichlorophenylamino derivative | Candida non-albicans | 32.6 | [9] |

| 2c | p-Chlorophenyl derivative | Staphylococcus aureus | 62.5 | [9] |

| 2d | Various aryl groups | Streptococcus faecalis | 4 - 64 | [1] |

| 2e | Various aryl groups | MSSA | 4 - 64 | [1] |

| 2f | Various aryl groups | MRSA | 4 - 64 | [1] |

| 2g | 2,4-Dihydroxyphenyl derivative | Candida albicans | 8 | [1] |

| 2h | 2,4-Dihydroxyphenyl derivative | Aspergillus niger | 64 | [1] |

| 2i | Tetranorlabdane derivative | Bacillus polymyxa | 2.5 | [10] |

| 2j | Various aryl groups | Escherichia coli | 126 - 1024 | [10] |

| 2k | Various aryl groups | Pseudomonas aeruginosa | 126 - 1024 | [10] |

| 2l | Various aryl groups | Streptococcus faecalis | 126 - 1024 | [10] |

| 2m | Various aryl groups | MRSA | 126 - 1024 | [10] |

| 2n | Various aryl groups | MSSA | 126 - 1024 | [10] |

| 2o | 2,5-bis[(4-amino-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio] | Various bacterial and fungal strains | 4 - 16 | [11] |

Experimental Protocols

Detailed methodologies for the synthesis of the 2-amino-1,3,4-thiadiazole core and the key biological assays are provided below.

Synthesis of 5-Substituted 2-Amino-1,3,4-Thiadiazoles

A common and effective method for the synthesis of 5-substituted 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides derived from carboxylic acids.

Step 1: Formation of Thiosemicarbazide Intermediate

-

To a solution of a selected carboxylic acid (1 equivalent) in a suitable solvent (e.g., ethanol), add thiosemicarbazide (1 equivalent).

-

The reaction mixture is refluxed for a period of 4-8 hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated thiosemicarbazide intermediate is collected by filtration, washed with cold solvent, and dried.

Step 2: Cyclization to form the 2-Amino-1,3,4-Thiadiazole Ring

-

The dried thiosemicarbazide intermediate (1 equivalent) is added portion-wise to a cooled dehydrating agent such as concentrated sulfuric acid or polyphosphate ester (PPE).[4]

-

The mixture is stirred at room temperature for a specified time (typically 1-3 hours) and then carefully poured onto crushed ice.

-

The resulting solution is neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of 7-8.

-

The precipitated crude product is collected by filtration, washed thoroughly with water, and dried.

-

Purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol, DMF/water).[12]

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine cell viability and cytotoxicity.[6][13][14][15]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The synthesized 2-amino-1,3,4-thiadiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[13][14]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17][18][19][20]

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways associated with the bioactivity of 5-substituted 2-amino-1,3,4-thiadiazoles.

Caption: General workflow for the synthesis and biological evaluation.

Caption: CDK2 inhibition pathway leading to cell cycle arrest.

Caption: IMP Dehydrogenase inhibition pathway disrupting nucleic acid synthesis.

References

- 1. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. protocols.io [protocols.io]

- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 19. Broth microdilution method: Significance and symbolism [wisdomlib.org]

- 20. rr-asia.woah.org [rr-asia.woah.org]

Methodological & Application

Protocol for synthesizing 2-Amino-5-(2-thienyl)-1,3,4-thiadiazole from thiophenecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Amino-5-(2-thienyl)-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is achieved through the acid-catalyzed cyclization of thiophene-2-carboxylic acid and thiosemicarbazide. This application note includes a step-by-step experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

Introduction

The 1,3,4-thiadiazole ring is a prominent scaffold in a variety of biologically active compounds, exhibiting a broad range of pharmacological activities including antibacterial, antifungal, and anticancer properties. The 2-amino-5-substituted-1,3,4-thiadiazole core is a particularly important pharmacophore. This protocol details the synthesis of the 2-thienyl substituted derivative, starting from commercially available thiophene-2-carboxylic acid. The described method involves the condensation of a carboxylic acid with thiosemicarbazide, followed by an intramolecular cyclization and dehydration reaction, typically facilitated by a strong acid or a dehydrating agent.

Synthetic Pathway

The synthesis of this compound from thiophene-2-carboxylic acid proceeds via a two-step, one-pot reaction. Initially, thiophene-2-carboxylic acid reacts with thiosemicarbazide to form an acyl thiosemicarbazide intermediate. This intermediate subsequently undergoes acid-catalyzed intramolecular cyclization and dehydration to yield the final 1,3,4-thiadiazole product.

Caption: General synthetic pathway for this compound.

Experimental Protocol

This protocol is based on established methods for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.[1][2]

Materials:

-

Thiophene-2-carboxylic acid (C₅H₄O₂S)

-

Thiosemicarbazide (CH₅N₃S)

-

Concentrated Sulfuric Acid (H₂SO₄) or Phosphorus Oxychloride (POCl₃)

-

Ethanol (C₂H₅OH)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Distilled water

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Beakers

-

Büchner funnel and filter paper

-

Crystallizing dish

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carboxylic acid (1.0 eq) and thiosemicarbazide (1.1 eq).

-

Solvent and Catalyst Addition: To the flask, add a suitable volume of a solvent such as ethanol. While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid or a molar equivalent of phosphorus oxychloride. Caution: The addition of the acid/catalyst can be exothermic.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice.

-

Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This will cause the product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound.

-

Drying and Characterization: Dry the purified product in a desiccator or a vacuum oven at a low temperature. Characterize the final product by determining its melting point and using spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. The values are based on typical results reported for similar synthetic procedures.

| Parameter | Expected Value |

| Molecular Formula | C₆H₅N₃S₂ |

| Molecular Weight | 183.25 g/mol |

| Appearance | Off-white to pale yellow solid |

| Yield | 75-90% |

| Melting Point | Approximately 190-200 °C (decomposes) |

| Solubility | Soluble in DMSO, partially soluble in ethanol |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for the synthesis of this compound.

Caption: Step-by-step workflow for the synthesis and purification.

Safety Precautions

-

This experiment should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

-

Concentrated sulfuric acid and phosphorus oxychloride are highly corrosive and toxic. Handle with extreme care.

-

Avoid inhalation of solvent vapors and dust from the solid product.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. This compound can serve as a valuable building block for the development of novel therapeutic agents. The provided workflow and data will be useful for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

References

FT-IR and NMR Spectroscopic Analysis of Synthesized Thiadiazole Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the characterization of synthesized thiadiazole derivatives using Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Thiadiazoles are a class of five-membered heterocyclic compounds that are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Accurate structural confirmation of novel thiadiazole derivatives is paramount for understanding structure-activity relationships and advancing drug discovery efforts.[4]

FT-IR spectroscopy serves as a rapid and effective tool for identifying the functional groups present in the synthesized molecules, confirming the formation of the thiadiazole ring and the incorporation of various substituents.[5] NMR spectroscopy, including ¹H and ¹³C NMR, provides an in-depth analysis of the molecular structure, offering unambiguous evidence of the carbon-hydrogen framework and the connectivity of atoms within the molecule.[4][6] Together, these techniques provide a comprehensive characterization of the synthesized compounds.

Experimental Protocols

Protocol 1: General Synthesis of 2,5-disubstituted 1,3,4-Thiadiazole Derivatives

This protocol describes a common method for synthesizing 1,3,4-thiadiazole derivatives through the cyclization of a thiosemicarbazide with a carboxylic acid derivative, often facilitated by a dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.[1][7][8]

Materials:

-

Appropriately substituted thiosemicarbazide

-

Substituted carboxylic acid (or acid derivative)

-

Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)

-

Ice-cold water

-

Ammonia solution for neutralization

-

Ethanol for recrystallization

-

Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus

Procedure:

-

In a round-bottom flask, combine equimolar amounts of the selected thiosemicarbazide and carboxylic acid derivative.

-

Cool the mixture in an ice bath.

-

Slowly add a dehydrating agent (e.g., 3-5 mL of POCl₃) dropwise to the stirred mixture.[1][9]

-

After the addition is complete, attach a reflux condenser and heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7][10]

-

After completion, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.[7]

-

Neutralize the mixture with a suitable base, such as a concentrated ammonia solution, until a precipitate forms.[7]

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the purified thiadiazole derivative.[7]

-

Dry the final product under a vacuum. The synthesized compound is now ready for spectroscopic analysis.

Protocol 2: FT-IR Spectroscopic Analysis

This protocol outlines the procedure for acquiring FT-IR spectra of the synthesized thiadiazole derivatives to identify their functional groups.[5]

Materials:

-

Synthesized thiadiazole derivative (1-2 mg)

-

Potassium bromide (KBr), IR grade (approx. 200 mg)

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Gently grind 1-2 mg of the dried thiadiazole derivative with approximately 200 mg of KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die and press it under high pressure (8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Acquire the sample spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.[5]

-

-

Data Analysis:

-

Process the resulting spectrum to identify characteristic absorption bands.

-

Assign these bands to the corresponding functional groups and bond vibrations within the molecule by comparing them to known correlation tables.[5]

-

Protocol 3: NMR Spectroscopic Analysis

This protocol provides the methodology for obtaining ¹H and ¹³C NMR spectra to elucidate the detailed molecular structure of the synthesized compounds.[4]

Materials:

-

Synthesized thiadiazole derivative (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃), 0.5-0.7 mL

-

5 mm NMR tube

-

Tetramethylsilane (TMS) as an internal standard (often included in the solvent)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

¹H NMR Spectroscopy Acquisition:

-

¹³C NMR Spectroscopy Acquisition:

-

Acquire a proton-decoupled one-dimensional carbon NMR spectrum. This often requires a larger number of scans for adequate signal-to-noise.

-

-

Data Analysis:

-

Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

-

For ¹H NMR, analyze the chemical shifts (δ), integration (relative number of protons), and splitting patterns (multiplicity) to assign signals to specific protons.

-

For ¹³C NMR, analyze the chemical shifts to identify the different carbon environments, paying close attention to the signals from the thiadiazole ring carbons.[4]

-

If needed, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of complex structures.[6][8]

-

Data Presentation and Interpretation

The following tables summarize typical spectroscopic data for 1,3,4-thiadiazole derivatives, which are crucial for the structural confirmation of newly synthesized compounds.

Table 1: Characteristic FT-IR Absorption Frequencies

This table presents the typical vibrational frequencies for key functional groups found in 1,3,4-thiadiazole derivatives.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity/Description |

| N-H Stretching (Amine/Amide) | 3150 - 3350 | Medium to strong, can be broad |

| C-H Stretching (Aromatic) | 3000 - 3100 | Medium to weak |

| C-H Stretching (Aliphatic) | 2840 - 3000 | Medium |

| C=O Stretching (Amide/Ester) | 1670 - 1750 | Strong |

| C=N Stretching (Thiadiazole ring) | 1570 - 1640 | Medium to strong, characteristic of the ring formation |

| C=C Stretching (Aromatic) | 1450 - 1600 | Medium, often multiple bands |

| N=N Stretching (Azo group) | 1505 - 1545 | Weak |

| C-N Stretching | 1180 - 1320 | Medium |

| C-S Stretching (Thiadiazole ring) | 660 - 1190 | Weak to medium |

Data compiled from sources:[1][6][7][8][11][12]

Table 2: Typical ¹H NMR Chemical Shifts

This table provides representative chemical shift ranges for protons in various environments within 1,3,4-thiadiazole derivatives. The solvent is typically DMSO-d₆.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| N-H (Amine/Amide) | 8.40 - 12.50 | Singlet (broad) |

| Aromatic Protons (Ar-H) | 6.70 - 8.50 | Multiplet |

| Alkenic Protons (-CH=CH-) | 6.90 - 7.80 | Doublet, Multiplet |

| O-H (Phenolic) | 8.90 - 10.50 | Singlet (broad) |

| S-CH₂- | 4.50 - 4.60 | Singlet |

| O-CH₃ (Methoxy) | 3.80 - 3.90 | Singlet |

| N(CH₃)₂ | 2.95 - 3.20 | Singlet |

| Ar-CH₃ | 2.25 - 2.55 | Singlet |

Data compiled from sources:[1][8][9][12][13][14][15]

Table 3: Typical ¹³C NMR Chemical Shifts